4-Bromo-2-fluoro-6-methylbenzamide
Overview
Description
4-Bromo-2-fluoro-6-methylbenzamide is a chemical compound with the CAS Number: 1242156-51-9 . It has a molecular weight of 232.05 and is typically stored at room temperature . It is used as an intermediate in the synthesis of MDV 3100 , an androgen-receptor antagonist .
Synthesis Analysis
The synthesis of 4-Bromo-2-fluoro-6-methylbenzamide involves a reaction with potassium carbonate, tricyclohexylphosphine, and tris (dibenzylideneacetone)dipalladium (0) chloroform complex . The reaction mixture is stirred under reflux in an inert (nitrogen) environment for about 24 hours . The reaction mixture is then cooled and treated with 10% aqueous ammonium hydroxide and ethyl acetate .Molecular Structure Analysis
The InChI code for 4-Bromo-2-fluoro-6-methylbenzamide is 1S/C8H7BrFNO/c1-4-2-5 (9)3-6 (10)7 (4)8 (11)12/h2-3H,1H3, (H2,11,12) . This indicates the presence of bromine, fluorine, nitrogen, and oxygen atoms in the molecule .Physical And Chemical Properties Analysis
4-Bromo-2-fluoro-6-methylbenzamide is a solid at room temperature . It has a molecular weight of 232.05 .Scientific Research Applications
- Summary of the Application: 4-Bromo-2-fluoro-6-methylbenzamide is used in the synthesis of Enzalutamide, a medication used in the treatment of prostate cancer . Enzalutamide is an androgen receptor inhibitor that acts on different steps in the androgen receptor signaling pathway .
- Methods of Application or Experimental Procedures: The patent discloses a process for the preparation of Enzalutamide starting from 2-fluoro-4-nitrotoluene . The concentrated residue of Enzalutamide is purified by SiO2 column chromatography using dichloromethane and acetone as mobile phase solvents to yield colorless crystals of Enzalutamide .
- Results or Outcomes: The process results in the production of Enzalutamide, a medication that has been shown to competitively inhibit androgen binding to androgen receptors and inhibit androgen receptor nuclear translocation and interaction with DNA . A major metabolite, N-desmethyl Enzalutamide, exhibited similar in-vitro activity to Enzalutamide . Enzalutamide decreased proliferation and induced cell death of prostate cancer cells in-vitro, and decreased tumor volume in a mouse prostate cancer xenograft model .
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Pharmaceutical Chemistry: 4-Bromo-2-fluoro-N-methylbenzamide is an intermediate in the synthesis of MDV 3100, an androgen-receptor antagonist that blocks androgens from binding to the androgen receptor and prevents nuclear translocation and co-activator recruitment of the ligand-receptor complex .
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Chemical Synthesis: 4-Bromo-2-fluoro-6-methylbenzamide is available for purchase from chemical suppliers, indicating its use in various chemical syntheses .
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Biochemistry: N-Methylbenzamide, a compound structurally similar to 4-Bromo-2-fluoro-6-methylbenzamide, is a potent inhibitor of PDE10A (phosphodiesterase), a protein abundant only in brain tissue . This suggests potential applications of 4-Bromo-2-fluoro-6-methylbenzamide in biochemistry or neuroscience, although specific applications were not found.
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Pharmaceutical Chemistry: 4-Bromo-2-fluoro-N-methylbenzamide is an intermediate in the synthesis of MDV 3100, an androgen-receptor antagonist that blocks androgens from binding to the androgen receptor and prevents nuclear translocation and co-activator recruitment of the ligand-receptor complex .
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Chemical Synthesis: 4-Bromo-2-fluoro-6-methylbenzamide is available for purchase from chemical suppliers, indicating its use in various chemical syntheses .
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Biochemistry: N-Methylbenzamide, a compound structurally similar to 4-Bromo-2-fluoro-6-methylbenzamide, is a potent inhibitor of PDE10A (phosphodiesterase), a protein abundant only in brain tissue . This suggests potential applications of 4-Bromo-2-fluoro-6-methylbenzamide in biochemistry or neuroscience, although specific applications were not found.
Safety And Hazards
The safety information for 4-Bromo-2-fluoro-6-methylbenzamide indicates that it has the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .
Relevant Papers One relevant paper is “Synthesis and Characterization of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate” published in the Journal of Chemical Crystallography . The paper describes the synthesis and structure of a novel ortho-fluoroazobenzene .
properties
IUPAC Name |
4-bromo-2-fluoro-6-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOBPZLSYVGZPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)N)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluoro-6-methylbenzamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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